molecular formula C27H22N4O4 B2772181 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide CAS No. 923147-05-1

2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2772181
CAS No.: 923147-05-1
M. Wt: 466.497
InChI Key: VEZYKMBECHHQGI-UHFFFAOYSA-N
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Description

2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C27H22N4O4 and its molecular weight is 466.497. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has highlighted the synthesis of derivatives with structural similarities to the specified compound, demonstrating potential anticancer activities. A study by Al-Sanea et al. (2020) on the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives revealed anticancer properties against a variety of cancer cell lines, indicating a promising avenue for cancer treatment Al-Sanea et al., 2020.

Antimicrobial Activity

The exploration of antimicrobial properties is another significant application. Voskienė et al. (2011) synthesized mono- and disubstituted [(tetrahydro-2,4-dioxopyrimidin-1(2H)-yl)phenoxy]naphthalene-1,4-diones, which exhibited good antimicrobial activity against various microorganisms, suggesting their potential use as antimicrobial agents Voskienė et al., 2011.

Crystal Structure Analysis

Crystal structure analysis of derivatives provides fundamental insights into the molecular architecture and potential interactions that could be crucial for designing more effective molecules. Subasri et al. (2017) analyzed the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide and its derivatives, showcasing the importance of molecular geometry in the development of pharmaceutical compounds Subasri et al., 2017.

Synthesis and Characterization

The synthesis and detailed characterization of compounds are crucial for their potential application in drug design and development. Nagarajaiah and Begum (2015) synthesized and characterized thiazolo[3,2-a]pyrimidine derivatives, providing valuable information on their chemical properties and structural configurations Nagarajaiah & Begum, 2015.

Properties

IUPAC Name

2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O4/c1-35-20-13-11-18(12-14-20)16-31-26(33)25-23(10-5-15-28-25)30(27(31)34)17-24(32)29-22-9-4-7-19-6-2-3-8-21(19)22/h2-15H,16-17H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZYKMBECHHQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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